molecular formula C13H10Cl2O B1610820 (3',5'-Dichlorobiphenyl-3-yl)methanol CAS No. 208941-51-9

(3',5'-Dichlorobiphenyl-3-yl)methanol

Cat. No. B1610820
CAS RN: 208941-51-9
M. Wt: 253.12 g/mol
InChI Key: NDUNKFCLOGGUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3’,5’-Dichlorobiphenyl-3-yl)methanol” is a chemical compound with the molecular formula C13H10Cl2O . It is also known by other names such as 3-(3,5-Dibromophenyl)benzyl alcohol, 3-(3,5-Dichlorophenyl)benzyl alcohol, and [3-(3,5-dichlorophenyl)phenyl]methanol .


Molecular Structure Analysis

The molecular structure of “(3’,5’-Dichlorobiphenyl-3-yl)methanol” consists of a biphenyl group (two connected phenyl rings) with chlorine atoms at the 3’ and 5’ positions of one ring, and a methanol group attached to the 3 position of the other ring .


Physical And Chemical Properties Analysis

“(3’,5’-Dichlorobiphenyl-3-yl)methanol” has a molecular weight of 253.12 . It has a boiling point of 393.9ºC at 760 mmHg and a density of 1.315 g/cm3 .

Scientific Research Applications

  • Conversion of Methanol to Hydrocarbons

    The conversion of methanol to hydrocarbons over zeolite catalysts like H-ZSM-5 has been extensively studied. Researchers like Bjørgen et al. (2007) and Svelle et al. (2006) have explored the reaction mechanism of this process, highlighting the role of methanol in hydrocarbon formation and catalyst deactivation. These studies contribute to the understanding of methanol as a chemical feedstock in industrial processes (Bjørgen et al., 2007); (Svelle et al., 2006).

  • Impact on Lipid Dynamics

    Nguyen et al. (2019) demonstrated how methanol influences lipid dynamics, a crucial aspect in the study of biological membranes. This research provides insights into the effects of methanol on lipid transfer and flip-flop kinetics, which are fundamental for understanding cell membrane functions and transmembrane protein studies (Nguyen et al., 2019).

  • N-Methylation of Amines

    Sarki et al. (2021) reported a method for the selective N-methylation of amines using methanol. This research contributes to the field of organic synthesis, showcasing methanol's role as both a hydrogen source and C1 synthon (Sarki et al., 2021).

  • Glycerol Condensation Research

    Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and ketones, a process relevant in the production of bio-based platform chemicals. This study explores the potential applications of glycerol, a renewable material, in chemical synthesis (Deutsch et al., 2007).

  • Catalysis in Huisgen 1,3-Dipolar Cycloadditions

    Ozcubukcu et al. (2009) developed a tris(triazolyl)methanol-Cu(I) structure that catalyzes the Huisgen 1,3-dipolar cycloaddition. This study highlights the application of methanol derivatives in catalysis, particularly in organic synthesis (Ozcubukcu et al., 2009).

properties

IUPAC Name

[3-(3,5-dichlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUNKFCLOGGUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572383
Record name (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3',5'-Dichlorobiphenyl-3-yl)methanol

CAS RN

208941-51-9
Record name (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3',5'-Dichlorobiphenyl-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3',5'-Dichlorobiphenyl-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(3',5'-Dichlorobiphenyl-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3',5'-Dichlorobiphenyl-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(3',5'-Dichlorobiphenyl-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(3',5'-Dichlorobiphenyl-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.